molecular formula C12H18N2 B15199448 (1-Methyl-2-phenyl-pyrrolidin-3-yl)methanamine

(1-Methyl-2-phenyl-pyrrolidin-3-yl)methanamine

Cat. No.: B15199448
M. Wt: 190.28 g/mol
InChI Key: ARLUXCWBAJJHBT-UHFFFAOYSA-N
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Description

(1-Methyl-2-phenyl-pyrrolidin-3-yl)methanamine is a chemical compound that belongs to the class of pyrrolidines It features a pyrrolidine ring substituted with a phenyl group and a methyl group, along with a methanamine group attached to the third carbon of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-2-phenyl-pyrrolidin-3-yl)methanamine can be achieved through several synthetic routes. One common method involves the reaction of 2-phenylpyrrolidine with formaldehyde and methylamine under acidic conditions. The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced to yield the desired product.

Another approach involves the reductive amination of 2-phenylpyrrolidine with formaldehyde and methylamine in the presence of a reducing agent such as sodium cyanoborohydride. This method offers mild reaction conditions and high yields.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reductive amination processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as palladium on carbon can enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-2-phenyl-pyrrolidin-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can yield secondary amines or other reduced derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, thiols, and amines.

Major Products Formed

    Oxidation: N-oxides.

    Reduction: Secondary amines.

    Substitution: Substituted pyrrolidines with different functional groups.

Scientific Research Applications

(1-Methyl-2-phenyl-pyrrolidin-3-yl)methanamine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new therapeutic agents. It has shown promise in the design of drugs targeting neurological disorders and pain management.

    Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules

    Biological Studies: Researchers use the compound to study its interactions with biological targets, such as enzymes and receptors. These studies help in understanding its mechanism of action and potential therapeutic applications.

    Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1-Methyl-2-phenyl-pyrrolidin-3-yl)methanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound can modulate the activity of these targets, leading to various physiological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (1-Methyl-2-phenyl-pyrrolidin-3-yl)methanol: This compound is structurally similar but contains a hydroxyl group instead of a methanamine group.

    (1-Methyl-2-phenyl-pyrrolidin-3-yl)acetic acid: This compound features an acetic acid group in place of the methanamine group.

    (1-Methyl-2-phenyl-pyrrolidin-3-yl)ethylamine: This compound has an ethylamine group instead of a methanamine group.

Uniqueness

(1-Methyl-2-phenyl-pyrrolidin-3-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methanamine group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

(1-methyl-2-phenylpyrrolidin-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-14-8-7-11(9-13)12(14)10-5-3-2-4-6-10/h2-6,11-12H,7-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARLUXCWBAJJHBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1C2=CC=CC=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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